![molecular formula C9H18OSi B14374430 2-[(Trimethylsilyl)methyl]pent-4-enal CAS No. 89809-24-5](/img/structure/B14374430.png)
2-[(Trimethylsilyl)methyl]pent-4-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Trimethylsilyl)methyl]pent-4-enal is an organic compound with a unique structure that includes a trimethylsilyl group attached to a pent-4-enal backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Trimethylsilyl)methyl]pent-4-enal typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pent-4-enal and trimethylsilyl chloride.
Formation of the Trimethylsilyl Group: The trimethylsilyl group is introduced by reacting pent-4-enal with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride.
Purification: The product is purified using standard techniques such as distillation or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using large reactors to mix pent-4-enal and trimethylsilyl chloride with a base.
Continuous Flow Systems: Employing continuous flow systems to enhance reaction efficiency and yield.
Purification and Quality Control: Implementing advanced purification techniques and rigorous quality control measures to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Trimethylsilyl)methyl]pent-4-enal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as halides (e.g., chloride, bromide) can be used to replace the trimethylsilyl group.
Major Products
Oxidation: 2-[(Trimethylsilyl)methyl]pent-4-enoic acid.
Reduction: 2-[(Trimethylsilyl)methyl]pent-4-enol.
Substitution: 2-(Halomethyl)pent-4-enal.
Aplicaciones Científicas De Investigación
2-[(Trimethylsilyl)methyl]pent-4-enal has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential use in the development of new pharmaceuticals.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(Trimethylsilyl)methyl]pent-4-enal involves its reactivity with various chemical reagents. The trimethylsilyl group can stabilize reactive intermediates, facilitating various chemical transformations. The aldehyde group can participate in nucleophilic addition reactions, making the compound versatile in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
2-[(Trimethylsilyl)methyl]but-3-enal: Similar structure but with a shorter carbon chain.
2-[(Trimethylsilyl)methyl]hex-5-enal: Similar structure but with a longer carbon chain.
2-[(Trimethylsilyl)methyl]pent-3-enal: Similar structure but with the double bond in a different position.
Uniqueness
2-[(Trimethylsilyl)methyl]pent-4-enal is unique due to its specific combination of a trimethylsilyl group and an aldehyde group on a pent-4-enal backbone. This combination imparts distinct reactivity and stability, making it valuable in various chemical applications.
Propiedades
Número CAS |
89809-24-5 |
|---|---|
Fórmula molecular |
C9H18OSi |
Peso molecular |
170.32 g/mol |
Nombre IUPAC |
2-(trimethylsilylmethyl)pent-4-enal |
InChI |
InChI=1S/C9H18OSi/c1-5-6-9(7-10)8-11(2,3)4/h5,7,9H,1,6,8H2,2-4H3 |
Clave InChI |
DBXAPLYRZMQSIH-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)CC(CC=C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


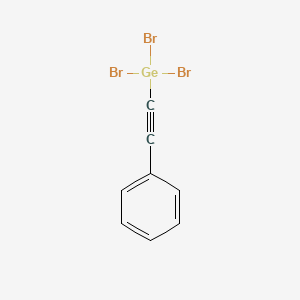
![{2-Methoxy-5-[methyl(3-propoxybenzoyl)amino]phenyl}methyl carbonate](/img/structure/B14374350.png)

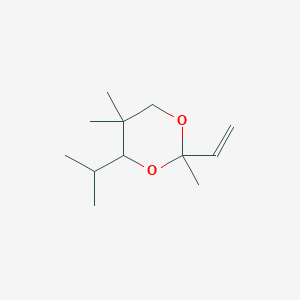
![1-[(3-Hydroxy-2-methylpropyl)amino]butan-2-ol](/img/structure/B14374374.png)


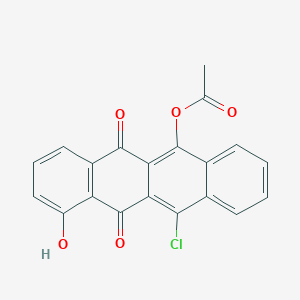
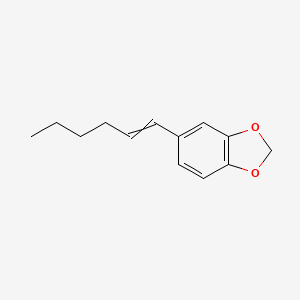
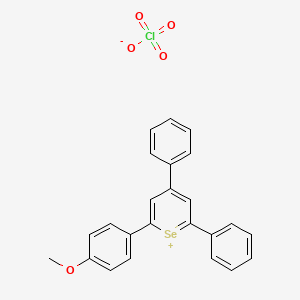
![2,5-Dimethyl-3-[(quinolin-8-yl)oxy]-1lambda~6~,2,4,6-thiatriazine-1,1(2H)-dione](/img/structure/B14374415.png)
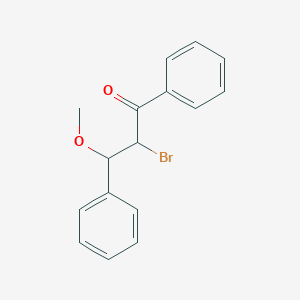
![2-[(3,5-Diphenyl-1H-1,2,4-triazol-1-yl)imino]-1,2-diphenylethan-1-one](/img/structure/B14374423.png)

